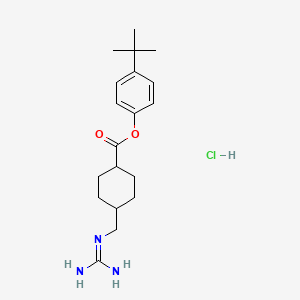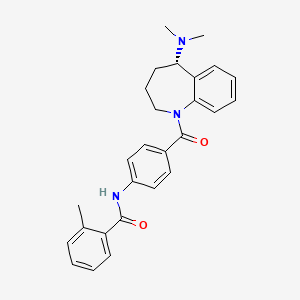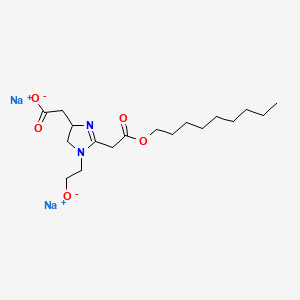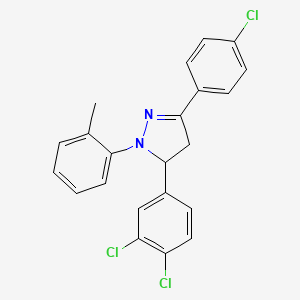
3-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-1-(2-methylphenyl)-2-pyrazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-1-(2-methylphenyl)-2-pyrazoline is a synthetic organic compound belonging to the pyrazoline class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-1-(2-methylphenyl)-2-pyrazoline typically involves the cyclization of appropriate hydrazones with chalcones under basic conditions. Common reagents include hydrazine hydrate and various substituted chalcones. The reaction is usually carried out in ethanol or another suitable solvent at elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-1-(2-methylphenyl)-2-pyrazoline can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding pyrazole derivatives.
Reduction: Formation of dihydropyrazolines.
Substitution: Introduction of different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-1-(2-methylphenyl)-2-pyrazoline involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-5-phenyl-1-(2-methylphenyl)-2-pyrazoline
- 3-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-1-phenyl-2-pyrazoline
Uniqueness
The unique combination of substituents on the aromatic rings of 3-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-1-(2-methylphenyl)-2-pyrazoline may confer specific biological activities or chemical properties that distinguish it from similar compounds.
Conclusion
This compound is a compound of interest in various scientific fields
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
CAS No. |
109333-44-0 |
|---|---|
Molecular Formula |
C22H17Cl3N2 |
Molecular Weight |
415.7 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-2-(2-methylphenyl)-3,4-dihydropyrazole |
InChI |
InChI=1S/C22H17Cl3N2/c1-14-4-2-3-5-21(14)27-22(16-8-11-18(24)19(25)12-16)13-20(26-27)15-6-9-17(23)10-7-15/h2-12,22H,13H2,1H3 |
InChI Key |
VENATUBTBGFODT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(CC(=N2)C3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


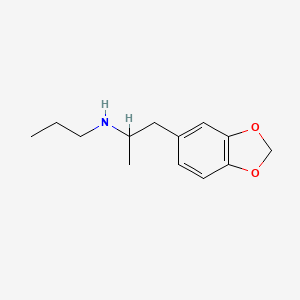
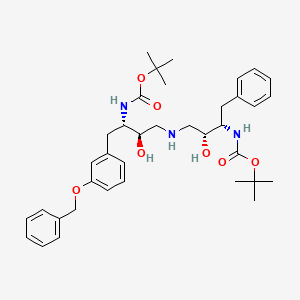


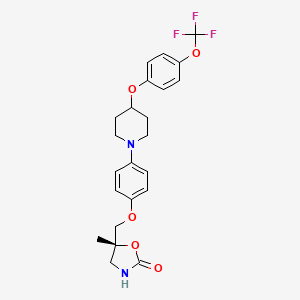

![2-[bis(2-hydroxyethyl)amino]ethanol;2-[(E)-dodec-1-enyl]butanedioic acid](/img/structure/B12780455.png)
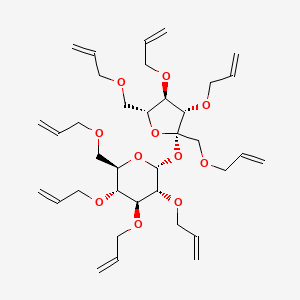
![[(2R,5S)-5-[6-(methylamino)purin-7-yl]-1,3-oxathiolan-2-yl]methanol](/img/structure/B12780468.png)

